Hitec

Description

Properties

CAS No. |

37241-50-2 |

|---|---|

Molecular Formula |

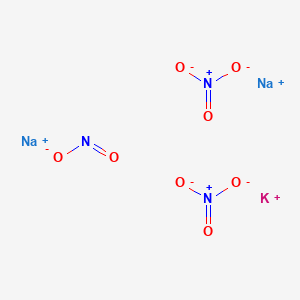

KN3Na2O8 |

Molecular Weight |

255.09 g/mol |

IUPAC Name |

potassium;disodium;dinitrate;nitrite |

InChI |

InChI=1S/K.2NO3.HNO2.2Na/c;2*2-1(3)4;2-1-3;;/h;;;(H,2,3);;/q+1;2*-1;;2*+1/p-1 |

InChI Key |

PDEDQSAFHNADLV-UHFFFAOYSA-M |

Canonical SMILES |

N(=O)[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Na+].[Na+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Hitec Materials: Composition, Properties, and Experimental Analysis

This technical guide provides a comprehensive overview of two distinct materials marketed under the "Hitec" brand: this compound Molten Salt, a eutectic inorganic salt mixture for thermal energy applications, and this compound High-Density Polyethylene (HDPE), a versatile polymer for engineering applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed data on material composition, physicochemical properties, and standardized experimental protocols for their characterization.

This compound Molten Salt

This compound molten salt is a eutectic mixture of inorganic salts primarily used as a heat transfer fluid and for thermal energy storage.[1] Its low melting point and high thermal stability make it suitable for a variety of high-temperature applications.[2]

Material Composition

This compound is a ternary eutectic mixture of potassium nitrate (KNO₃), sodium nitrite (NaNO₂), and sodium nitrate (NaNO₃).[1][3] The precise eutectic composition is crucial for achieving the low melting point. The composition is reported by weight percent as follows:

| Component | Formula | Composition (wt%) |

| Potassium Nitrate | KNO₃ | 53% |

| Sodium Nitrite | NaNO₂ | 40% |

| Sodium Nitrate | NaNO₃ | 7% |

Table 1: Composition of this compound Molten Salt.[4][5]

Physicochemical Properties

The key properties of this compound molten salt are its thermal characteristics, which are summarized in the table below.

| Property | Value | Test Method/Conditions |

| Melting Point | 142 °C (288 °F) | DSC |

| Operating Temperature Range | 149 °C to 538 °C (300 °F to 1000 °F) | - |

| Specific Heat Capacity (Cp) | ~1.45 J/g·K | DSC |

| Density (liquid) | 2.263 - 7.689 x 10⁻⁴ T(°C) g/cm³ | Volumetric Method |

Table 2: Physicochemical properties of this compound Molten Salt.[6][7]

Experimental Protocols

1. Thermal Analysis using Differential Scanning Calorimetry (DSC)

The melting point and specific heat capacity of this compound molten salt are determined using Differential Scanning Calorimetry (DSC).

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions like melting result in endothermic peaks, from which the melting point and latent heat can be determined. Specific heat capacity is calculated from the heat flow required to increase the sample's temperature.

-

Apparatus: A differential scanning calorimeter equipped with a furnace capable of reaching at least 600 °C, and an inert gas supply (e.g., nitrogen or argon) to prevent oxidative degradation of the salt at high temperatures.[3]

-

Procedure:

-

A small, precisely weighed sample of the salt (typically 5-10 mg) is hermetically sealed in an aluminum or graphite crucible.

-

An empty, sealed crucible is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

The cell is purged with an inert gas.

-

A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 5-10 °C/min) through its melting range.[3]

-

The heat flow to the sample is recorded as a function of temperature.

-

The melting point is determined as the onset temperature of the melting endotherm. The specific heat capacity is calculated from the DSC curve in the liquid region.[3][5]

-

Logical Workflow for Material Selection

The following diagram illustrates a simplified decision-making process for selecting a heat transfer fluid, a primary application for this compound molten salt.

This compound High-Density Polyethylene (HDPE)

This compound HDPE is a versatile thermoplastic polymer known for its high strength-to-density ratio.[8] It exhibits excellent impact strength, scratch resistance, and chemical resistance, making it suitable for a wide range of applications, including machined parts, chemical tanks, and food processing equipment.[8][9]

Material Composition

This compound HDPE is a homopolymer of ethylene. Its properties are primarily determined by its high density, molecular weight, and crystalline structure. It is often available in different grades, such as 300 and 500 grade, with the higher number indicating a higher density and potentially enhanced performance.[10]

Physicochemical Properties

The typical physical and mechanical properties of this compound HDPE are summarized in the table below. Note that these are typical values and can vary depending on the specific grade and processing conditions.

| Property | Value | ASTM Test Method |

| Density | 0.95 - 0.97 g/cm³ | D792 |

| Tensile Strength at Yield | 25 - 31 MPa (3600 - 4500 psi) | D638 |

| Elongation at Break | > 600% | D638 |

| Flexural Modulus | 1.1 - 1.5 GPa (160 - 220 kpsi) | D790 |

| Hardness (Shore D) | 65 - 70 | D2240 |

| Water Absorption (24 hr) | < 0.01% | D570 |

| Heat Deflection Temp. @ 66 psi | 70 - 80 °C (158 - 176 °F) | D648 |

Table 3: Typical physicochemical properties of this compound HDPE.

Experimental Protocols

1. Tensile Properties Testing (ASTM D638)

The tensile strength, elongation, and tensile modulus of this compound HDPE are determined according to the ASTM D638 standard.[1][11]

-

Principle: A standardized "dog-bone" shaped specimen is pulled apart at a constant rate of speed until it fractures. The force required to pull the specimen and the amount it stretches are measured.

-

Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen and a load cell to measure the applied force. An extensometer is used to accurately measure the elongation of the specimen.[12]

-

Procedure:

-

Test specimens are prepared by injection molding or machining from a sheet of this compound HDPE into the specified "dog-bone" shape (Type I is common).[11]

-

The specimen is mounted securely in the grips of the UTM.

-

The extensometer is attached to the gauge section of the specimen.

-

The test is initiated, and the specimen is pulled at a constant crosshead speed until it breaks.

-

The load and extension data are recorded throughout the test.

-

From the resulting stress-strain curve, the tensile strength, elongation at break, and tensile modulus are calculated.[1]

-

2. Chemical Resistance Testing (ASTM D543)

The resistance of this compound HDPE to chemical reagents is evaluated using the ASTM D543 standard.[13][14]

-

Principle: Test specimens are exposed to chemical reagents for a specified time and temperature. The effects on the material's weight, dimensions, appearance, and mechanical properties are then measured.

-

Apparatus: Containers for immersing specimens, a system for applying mechanical stress if required, an analytical balance, calipers, and a universal testing machine for evaluating changes in mechanical properties.

-

Procedure (Practice A - Immersion Test):

-

At least five test specimens are prepared.

-

The initial weight and dimensions of each specimen are measured.

-

The specimens are fully immersed in the chemical reagent in a closed container.

-

The container is stored at a specified temperature for a predetermined duration.

-

After exposure, the specimens are removed, cleaned, and re-weighed and re-measured.

-

Changes in appearance (e.g., color change, swelling, crazing) are noted.

-

If required, the mechanical properties (e.g., tensile strength) of the exposed specimens are tested and compared to unexposed control specimens.[2]

-

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the characterization of a polymer like this compound HDPE.

References

- 1. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]

- 2. Chemical Compatibility ASTM D543 [intertek.com]

- 3. Development of a New Method for Synthesizing this compound Salt-Based Alumina Nanofluids [scielo.org.co]

- 4. mdpi.com [mdpi.com]

- 5. On the specific heat capacity of this compound-salt nanocomposites for concentrated solar power applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07384F [pubs.rsc.org]

- 6. elib.dlr.de [elib.dlr.de]

- 7. researchgate.net [researchgate.net]

- 8. tapplastics.com [tapplastics.com]

- 9. CORRTEC this compound HDPE | VYCOM [plaskolite.com]

- 10. emcoplastics.com [emcoplastics.com]

- 11. ASTM D638 Testing for Tensile Properties of Plastics - Applus DatapointLabs [datapointlabs.com]

- 12. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]

- 13. coirubber.com [coirubber.com]

- 14. ASTM D543 : 2021 Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents [testecom.bsbstd.co.in]

In-Depth Technical Guide: The "Hitec" Designation in Pharmacology and Biotechnology

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: Elucidation of entities referred to as "Hitec" in a biomedical context, focusing on their mechanisms of action where applicable.

Executive Summary

Initial investigations into a singular "this compound compound" reveal that "this compound" is not a recognized standalone therapeutic agent within publicly available pharmacological or drug development databases. Instead, the term appears in several distinct contexts within the biomedical and pharmaceutical landscape: as part of a corporate name for a supplement and pharmaceutical manufacturer, an acronym for a chemotherapy procedure, and an identifier for a clinical trial. This guide will dissect each of these contexts to provide clarity and technical detail relevant to researchers and drug development professionals.

Section 1: Hi-Tech Pharmaceuticals - A Manufacturer of Supplements and OTC Products

The most prominent entity is "Hi-Tech Pharmaceuticals," a company that develops, manufactures, and distributes over-the-counter (OTC) pharmaceuticals, nutritional products, and dietary supplements.[1][2] The company operates cGMP-certified facilities and has a significant manufacturing capacity for various dosage forms, including tablets and capsules.[1][2]

Mechanism of Action Context: The "compounds" associated with Hi-Tech Pharmaceuticals are numerous and varied, often consisting of herbal extracts, prohormones, and other dietary supplement ingredients. The claimed mechanisms of action are product-specific and not attributable to a single "this compound compound."

Examples of Product Categories and Associated Compounds:

-

Weight Management: Products often contain stimulants and herbal ingredients aimed at increasing metabolism and thermogenesis.

-

Bodybuilding Supplements: These include products marketed as containing prohormones, amino acids, and compounds intended to increase muscle mass and strength, such as L-Arginine and its derivatives.[3]

-

OTC Medications: The company produces generic OTC drugs, such as guaifenesin with dextromethorphan HBr, which function via their well-established pharmacological mechanisms (expectorant and cough suppressant, respectively).[2]

Data Presentation: Quantitative data (e.g., IC50, Ki) for the active ingredients in Hi-Tech Pharmaceuticals' supplement products are generally not published in peer-reviewed scientific literature, as they are not subjected to the same rigorous FDA approval process as prescription drugs. For their OTC drug products, the mechanism and quantitative data of the active pharmaceutical ingredients (APIs) are well-established and publicly available through pharmacological databases.

Experimental Protocols: Standard protocols for assessing the quality and purity of ingredients in dietary supplements would be employed, such as High-Performance Liquid Chromatography (HPLC) for identification and quantification, and dissolution testing to ensure proper release of active ingredients.

Section 2: this compound - Hyperthermic Intra-Thoracic Chemotherapy

"this compound" is an acronym for Hyperthermic Intra-Thoracic Chemotherapy, a medical procedure used in the management of recurrent cancers that involve the pleural cavity, such as ovarian cancer.[4] This is not a compound but a drug delivery method.

Mechanism of Action: The mechanism of this compound combines three therapeutic principles:

-

Surgical Cytoreduction: Physically removing as much of the tumor as possible via Video-Assisted Thoracic Surgery (VATS).[4]

-

Intracavitary Chemotherapy: Directly administering chemotherapy agents into the thoracic cavity. This maximizes drug concentration at the tumor site while minimizing systemic toxicity.

-

Hyperthermia: Heating the chemotherapy solution (typically to 41-43°C). Hyperthermia enhances the cytotoxicity of certain chemotherapeutic drugs by increasing their penetration into tumor cells and inhibiting DNA repair mechanisms.

Data Presentation: Representative Chemotherapy Regimens

| Patient Scenario | Chemotherapy Agents | Dosage |

| Platinum-Sensitive Recurrence | Paclitaxel + Cisplatin | 135 mg/m² + 80 mg/m² |

| Platinum-Sensitive Recurrence | Adriamycin + Cisplatin | 15 mg/m² + 80 mg/m² |

| Platinum-Resistant Recurrence | Paclitaxel (alone) | 175 mg/m² |

Table 1: Examples of chemotherapeutic regimens used in this compound for recurrent ovarian cancer. The choice of agent is dictated by the patient's previous treatment response.[4]

Experimental Protocols: this compound Procedure Workflow The protocol involves a coordinated effort between gynecologic oncologists and thoracic surgeons.

-

Patient Selection: Patients with recurrent ovarian cancer involving the pleura are evaluated.

-

Surgical Debulking: VATS is performed to resect all visible pleural disease to less than 5 mm.[4]

-

Chemotherapy Preparation: The selected chemotherapeutic agent(s) are prepared in 3 liters of saline and heated.

-

Perfusion: The heated chemotherapy solution is instilled into the thoracic cavity and circulated for a predefined period (e.g., 60-90 minutes) while monitoring the patient's core temperature.

-

Drainage and Closure: The solution is drained, and the chest is closed.

Mandatory Visualization: this compound Workflow

Caption: Workflow for the Hyperthermic Intra-Thoracic Chemotherapy (this compound) procedure.

Section 3: HiTeCH Clinical Trial

"HiTeCH" is also the acronym for a clinical trial investigating Bipolar Androgen Therapy (BAT) combined with Carboplatin in men with metastatic castrate-resistant prostate cancer (mCRPC).[5]

Mechanism of Action: The therapeutic strategy of the HiTeCH trial is based on a novel concept of exploiting androgen receptor (AR) signaling dynamics rather than continuous suppression.

-

Bipolar Androgen Therapy (BAT): This involves the administration of high doses of testosterone to achieve supraphysiological levels, followed by a rapid return to castrate levels. The proposed mechanisms include:

-

Induction of DNA Damage: Rapid cycling between high and low androgen levels can disrupt AR signaling and induce DNA damage in prostate cancer cells, particularly those that have adapted to a low-androgen environment.

-

Cell Cycle Arrest: Supraphysiological androgen levels can paradoxically lead to cell cycle arrest and apoptosis in a subset of AR-dependent prostate cancer cells.

-

Re-sensitization: There is evidence to suggest that BAT may re-sensitize tumors to subsequent anti-androgen therapies.[5]

-

-

Carboplatin: A platinum-based chemotherapy agent that acts by creating DNA adducts, leading to intra- and inter-strand crosslinks. This interferes with DNA repair and replication, ultimately inducing apoptosis. The combination with BAT is hypothesized to be synergistic, particularly in tumors with deficits in DNA repair pathways.[5]

Data Presentation: Trial Design

| Parameter | Specification |

| ClinicalTrials.gov ID | NCT03522064 |

| Condition | Metastatic Castrate-Resistant Prostate Cancer (mCRPC) |

| Intervention | Bipolar Androgen Therapy (Testosterone) + Carboplatin |

| Primary Objective | To determine the efficacy of the combination therapy. |

| Sponsor | St Vincent's Hospital, Sydney |

Table 2: Key parameters of the HiTeCH clinical trial.[5]

Mandatory Visualization: HiTeCH Trial Logic

Caption: The synergistic mechanism of action proposed in the HiTeCH clinical trial.

Conclusion

The term "this compound compound" does not refer to a specific molecule. Instead, "this compound" or "Hi-Tech" is associated with a brand in the supplement industry, a clinical procedure for cancer treatment, and a clinical trial for prostate cancer. For researchers, it is crucial to distinguish between these contexts to access accurate and relevant technical information. The mechanisms of action are tied specifically to the individual products, procedures, or therapeutic strategies under these distinct banners, and not to a singular, overarching compound.

References

- 1. hitechpharmaceuticals.com [hitechpharmaceuticals.com]

- 2. biopharmaapac.com [biopharmaapac.com]

- 3. hitechpharma.com [hitechpharma.com]

- 4. Hyperthermic Intra-Thoracic Chemotherapy (this compound) for the management of recurrent ovarian cancer involving the pleural cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

Core Principles of High-Throughput Screening (HTS) Assays

An In-Depth Technical Guide to the

Introduction

High-Throughput Screening (HTS) assays are a cornerstone of modern drug discovery and biological research. These assays allow for the rapid testing of large numbers of compounds to identify those that modulate a specific biological pathway or target. The term "Hitec assay" generally refers to these advanced, high-throughput methodologies. This guide provides an in-depth overview of the core principles of HTS assays, using a Wnt/β-catenin signaling pathway reporter assay as a representative example. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualizations to elucidate the underlying mechanics of these powerful screening tools.

HTS assays are characterized by several key principles that enable the screening of extensive compound libraries in a time- and cost-effective manner:

-

Miniaturization: Assays are typically performed in high-density microplates (e.g., 384- or 1536-well formats) to reduce the consumption of expensive reagents and test compounds.

-

Automation: Robotic systems are employed for liquid handling, plate transport, and data acquisition, ensuring high precision, reproducibility, and throughput.

-

Sensitive Detection: A variety of detection methods are utilized, including fluorescence, luminescence, and absorbance, to quantify the biological response with high sensitivity and a wide dynamic range.

-

Robustness: HTS assays are rigorously validated to ensure they are reliable and reproducible. Key performance metrics include the Z'-factor, which assesses the statistical separation between positive and negative controls.

Representative HTS Assay: Wnt/β-catenin Signaling Pathway Reporter Assay

The Wnt/β-catenin signaling pathway is crucial for embryonic development and is implicated in various diseases, including cancer. Modulators of this pathway are therefore of significant therapeutic interest.[1] A common HTS approach to identify such modulators is a cell-based reporter assay.

Signaling Pathway Overview

In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Binding of a Wnt ligand to its receptor complex inhibits the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of target genes.

Experimental Workflow

A typical HTS workflow for a Wnt/β-catenin reporter assay involves several steps, from cell preparation to data analysis.

References

Hitec Fluorescent Probes: A Technical Guide to Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of Hitec fluorescent probes, a class of cyanine dyes widely utilized in various research and drug development applications. This document details their photophysical characteristics, provides experimental protocols for their use, and visualizes key mechanisms and workflows.

Core Spectral Properties of this compound Fluorescent Probes

This compound probes are characterized by their strong absorption and fluorescence in the red and near-infrared (NIR) regions of the spectrum. Their spectral properties can be influenced by the solvent environment and the counter-ion present. The following tables summarize the key spectral properties of common this compound and related cyanine dyes.

Table 1: Spectral Properties of Hexamethylindotricarbocyanine (HITC) Dyes

| Probe Name | Counter-ion | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_f) |

| HITC Iodide | Iodide | Ethanol | 744[1] | 807[1] | 240,000[2] | 0.283[3] |

| HITC Iodide | Iodide | Methanol | 740 | 778 | - | - |

| HITC Iodide | Iodide | DMSO | 751 | 792 | - | - |

| HITC Perchlorate | Perchlorate | Ethanol | - | - | - | - |

| HITC Perchlorate | Perchlorate | Dichloromethane | - | - | - | Stable[4] |

Table 2: Spectral Properties of 3,3'-Diethyloxatricarbocyanine (DOTC) Dyes

| Probe Name | Counter-ion | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_f) |

| DOTC Iodide | Iodide | Ethanol | 687.5[5] | - | 220,000[5] | 0.49[5] |

| DOTC Iodide | Iodide | DMSO | - | 783 | - | - |

| DOTC Perchlorate | Perchlorate | Ethanol | 725[6] | - | - | - |

| DOTC Perchlorate | Perchlorate | DMSO | 680[6] | 740[6] | - | 0.63[6] |

Experimental Protocols

Determination of Spectral Properties (Absorption and Emission Spectra)

This protocol outlines the general procedure for measuring the absorption and fluorescence emission spectra of this compound fluorescent probes.

Materials:

-

This compound fluorescent probe (e.g., HITC Iodide)

-

Spectroscopy-grade solvent (e.g., ethanol, DMSO)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the this compound dye in the chosen solvent (e.g., 1 mM in DMSO). Protect the solution from light.

-

Working Solution Preparation: Dilute the stock solution with the same solvent to a concentration that yields an absorbance between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.

-

Absorption Spectrum Measurement:

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the absorption spectrum of the working solution over a relevant wavelength range (e.g., 500-900 nm for HITC).

-

Identify the wavelength of maximum absorbance (λ_abs).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorometer to the determined λ_abs.

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 750-950 nm for HITC).

-

Identify the wavelength of maximum emission (λ_em).

-

Measurement of Mitochondrial Membrane Potential (ΔΨm) using a this compound Probe

Cationic cyanine dyes like this compound probes accumulate in mitochondria driven by the negative mitochondrial membrane potential.[7][8] A decrease in ΔΨm leads to a reduction in the intramitochondrial probe concentration and a corresponding decrease in fluorescence intensity. This protocol is adapted from established methods using other cationic dyes like TMRM and JC-1.[9][10]

Materials:

-

This compound fluorescent probe (e.g., HITC Iodide)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or FCCP (as a depolarizing agent for control experiments)

-

Live-cell imaging microscope with appropriate filter sets (e.g., for Cy7)

-

Cultured cells of interest

Procedure:

-

Cell Preparation: Seed cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

-

Probe Loading:

-

Prepare a working solution of the this compound probe in pre-warmed cell culture medium. The optimal concentration should be determined empirically but is typically in the low nanomolar to micromolar range.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the this compound probe-containing medium to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Control Preparation (Optional but Recommended): For a positive control for depolarization, treat a separate sample of cells with CCCP or FCCP (e.g., 5-10 µM) during or after probe loading.

-

Imaging:

-

After incubation, wash the cells twice with warm PBS or imaging buffer to remove excess probe.

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific this compound probe.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of the mitochondria in the control and treated cells.

-

A decrease in fluorescence intensity in treated cells or upon addition of a depolarizing agent indicates a loss of mitochondrial membrane potential. The ratio of fluorescence intensities can be used to represent the change in ΔΨm.[11]

-

Visualizations

Caption: Mitochondrial membrane potential-driven accumulation of a this compound probe.

Caption: Workflow for mitochondrial membrane potential measurement using a this compound probe.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 3. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PhotochemCAD | 3,3'-Diethyloxatricarbocyanine iodide [photochemcad.com]

- 6. exciton.luxottica.com [exciton.luxottica.com]

- 7. Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Performance Column Chromatography for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and technologies underpinning modern high-performance column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document details the methodologies for purifying and analyzing biomolecules, with a focus on proteins and monoclonal antibodies.

Core Principles of High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] It is a highly improved form of column chromatography.[1] The fundamental principle of HPLC involves the separation of analytes based on their differential interactions with a stationary phase (a solid support packed into a column) and a mobile phase (a liquid solvent).[2] A high-pressure pump is used to force the mobile phase through the column, allowing for high-resolution separations.[3]

The separation process is governed by the distribution of the analyte between the two phases. Different types of chromatography are defined by the nature of the stationary phase and the mechanism of interaction:

-

Reversed-Phase Chromatography (RPC): Separates molecules based on their hydrophobicity.[4]

-

Ion-Exchange Chromatography (IEX): Separates molecules based on their net surface charge.[5]

-

Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size).[6]

-

Affinity Chromatography (AC): Separates molecules based on specific binding interactions between a ligand and a target molecule.[3]

Modes of High-Performance Column Chromatography

The selection of a specific chromatography mode is critical for successful purification and analysis. This choice depends on the physicochemical properties of the target molecule and the impurities to be removed.

Reversed-Phase Chromatography (RPC)

RPC is a widely used technique for the analysis and purification of proteins, peptides, and other biomolecules.[7] It utilizes a non-polar stationary phase (e.g., C18, C8, or C4 alkyl chains bonded to silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[4]

Principle of Separation: Molecules in the mobile phase interact with the hydrophobic stationary phase. More hydrophobic molecules interact more strongly and are retained longer on the column. Elution is typically achieved by increasing the concentration of the organic solvent in the mobile phase (a gradient), which decreases the polarity of the mobile phase and causes the hydrophobic molecules to elute.[7]

Applications in Drug Development:

-

Purity assessment of drug substances.

-

Analysis of protein digests for peptide mapping.

-

Purification of synthetic peptides and oligonucleotides.

-

Hydrophobicity analysis of drug candidates.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge at a specific pH.[8] The stationary phase consists of a matrix functionalized with either positively charged groups (anion-exchange) or negatively charged groups (cation-exchange).

Principle of Separation: Charged molecules in the sample bind to the oppositely charged functional groups on the stationary phase.[5] Elution is achieved by changing the pH of the mobile phase (which alters the charge of the molecule) or by increasing the salt concentration (which competes with the bound molecules for the charged groups on the resin).[8]

Applications in Drug Development:

-

Purification of monoclonal antibodies, recombinant proteins, and nucleic acids.[8][9]

-

Removal of host cell proteins (HCPs), DNA, and other charged impurities.[5]

-

Separation of protein isoforms with different charge characteristics.

Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration chromatography, separates molecules based on their size in solution.[6] The stationary phase consists of porous beads with a well-defined pore size.

Principle of Separation: As the sample passes through the column, smaller molecules can enter the pores of the beads, while larger molecules are excluded and pass around the beads.[6] This means that larger molecules travel a shorter path and elute first, while smaller molecules have a longer path and elute later.

Applications in Drug Development:

-

Analysis of protein aggregation (dimers, trimers, and higher-order aggregates).[10][11]

-

Separation of proteins from small molecules (e.g., desalting).

-

Determination of molecular weight and size distribution of polymers and proteins.

Affinity Chromatography (AC)

AC is a highly specific purification technique that utilizes the reversible binding interaction between a target molecule and a ligand immobilized on the stationary phase.[3]

Principle of Separation: The target molecule binds specifically to the ligand, while other molecules in the sample do not bind and are washed away.[2] The bound target molecule is then eluted by changing the conditions to disrupt the binding interaction, such as altering the pH, ionic strength, or by introducing a competitive binding molecule.[3]

Applications in Drug Development:

-

Purification of monoclonal antibodies using Protein A or Protein G ligands.[9]

-

Purification of recombinant proteins with affinity tags (e.g., His-tag, GST-tag).[1][12]

-

Isolation of specific biomolecules from complex mixtures.

Quantitative Data Presentation

The performance of a chromatography column and method can be evaluated based on several key parameters. The following tables summarize typical performance data for different chromatography techniques used in drug development.

Table 1: Performance Characteristics of Different Chromatography Modes

| Parameter | Reversed-Phase (RPC) | Ion-Exchange (IEX) | Size-Exclusion (SEC) | Affinity (AC) |

| Purity Achieved | High (>99%) | High (>98%) | Moderate to High | Very High (>99%) |

| Typical Yield | 80-95% | 90-99% | >95% | >90% |

| Resolution | Very High | High | Moderate | High (Specificity) |

| Loading Capacity | Moderate | High | Low | Variable (Ligand dependent) |

| Processing Time | Fast | Moderate | Fast | Moderate |

Table 2: Comparison of HPLC and UHPLC for Monoclonal Antibody Aggregate Analysis [11]

| Parameter | SE-HPLC | SE-UHPLC |

| Run Time | 30 minutes | 18 minutes |

| Sample Load | 200 µg | 50 µg |

| Resolution | Good | Excellent |

| Throughput | Standard | High |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide generalized protocols for key chromatography techniques.

General Workflow for Column Chromatography

The following diagram illustrates the fundamental steps common to most column chromatography workflows.

Caption: General workflow for column chromatography.

Protocol for Affinity Chromatography of Monoclonal Antibodies using Protein A

This protocol outlines the steps for purifying a monoclonal antibody (mAb) from a clarified cell culture supernatant using a Protein A affinity column.

1. Materials and Buffers:

-

Protein A affinity column

-

Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Elution Buffer: 0.1 M Glycine, pH 2.5-3.0

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

-

Clarified cell culture supernatant containing the mAb

2. Procedure:

-

Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CV) of Binding Buffer.

-

Sample Loading: Load the clarified cell culture supernatant onto the column at a flow rate recommended by the column manufacturer.

-

Washing: Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins and contaminants.

-

Elution: Elute the bound mAb with Elution Buffer.

-

Fraction Collection: Collect the eluted fractions into tubes containing Neutralization Buffer to immediately raise the pH and prevent acid-induced denaturation of the antibody.

-

Column Regeneration: Regenerate the column according to the manufacturer's instructions, typically with a low pH buffer followed by re-equilibration with Binding Buffer.

Protocol for Ion-Exchange Chromatography as a Polishing Step

This protocol describes the use of cation-exchange chromatography (CEX) to further purify a mAb after an initial affinity chromatography step.

1. Materials and Buffers:

-

Cation-exchange column

-

Equilibration/Binding Buffer: 20 mM Sodium Acetate, pH 5.0

-

Elution Buffer: 20 mM Sodium Acetate, 1 M NaCl, pH 5.0

-

Partially purified mAb from affinity chromatography, buffer-exchanged into Equilibration/Binding Buffer

2. Procedure:

-

Column Equilibration: Equilibrate the CEX column with 5-10 CV of Equilibration/Binding Buffer.

-

Sample Loading: Load the buffer-exchanged mAb sample onto the column.

-

Washing: Wash the column with Equilibration/Binding Buffer until the UV absorbance at 280 nm returns to baseline.

-

Elution: Apply a linear gradient of the Elution Buffer (e.g., 0-100% over 20 CV) to elute the bound mAb. The mAb will elute at a specific salt concentration.

-

Fraction Collection: Collect fractions across the elution peak.

-

Column Regeneration: Regenerate the column with a high salt buffer followed by re-equilibration.

Caption: Two-step purification workflow for monoclonal antibodies.

Protocol for Size-Exclusion Chromatography for Aggregate Analysis

This protocol details the analysis of mAb aggregates using SEC.

1. Materials and Buffers:

-

SEC column suitable for mAb analysis

-

Mobile Phase: Phosphate-buffered saline (PBS) with 200 mM NaCl, pH 7.0

-

mAb sample at a known concentration (e.g., 1 mg/mL)

-

Molecular weight standards

2. Procedure:

-

System and Column Equilibration: Equilibrate the HPLC system and the SEC column with the Mobile Phase at a constant flow rate until a stable baseline is achieved.

-

Standard Run (Optional but Recommended): Inject a mixture of molecular weight standards to calibrate the column and verify system performance.

-

Sample Injection: Inject a defined volume of the mAb sample.

-

Isocratic Elution: Elute the sample with the Mobile Phase under isocratic conditions (constant mobile phase composition).

-

Data Acquisition: Monitor the eluate using a UV detector at 280 nm and record the chromatogram.

-

Data Analysis: Integrate the peaks corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later). Calculate the percentage of each species relative to the total peak area.

Caption: Experimental workflow for SEC-based aggregate analysis.

Conclusion

High-performance column chromatography is an indispensable tool in the development of biopharmaceuticals. A thorough understanding of the principles of different chromatography modes, coupled with the implementation of robust experimental protocols, is essential for achieving high-purity products and ensuring accurate analytical results. The choice of chromatography technique and the optimization of separation conditions are critical for the successful purification and characterization of therapeutic proteins and antibodies. This guide provides a foundational understanding to aid researchers and scientists in navigating the complexities of modern purification technologies.

References

- 1. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]

- 2. cube-biotech.com [cube-biotech.com]

- 3. sinobiological.com [sinobiological.com]

- 4. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 5. ymc.eu [ymc.eu]

- 6. hplc.eu [hplc.eu]

- 7. hplc.eu [hplc.eu]

- 8. Purolite How to Series: Introduction to Ion Exchange Chromatography [purolite.com]

- 9. sinobiological.com [sinobiological.com]

- 10. Workflow and Analysis of Stressed and Unstressed Antibody Samples By Size Exclusion Chromatography [sigmaaldrich.com]

- 11. usp.org [usp.org]

- 12. researchgate.net [researchgate.net]

The Application of Advanced Polymers in Tissue Engineering: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of tissue engineering is rapidly advancing, with the development of sophisticated biomaterials being a cornerstone of its progress. Among these, advanced polymers, often colloquially referred to as "high-tech" or "Hitec" polymers, are pivotal in creating scaffolds that mimic the native extracellular matrix (ECM), providing structural support and guiding tissue regeneration. This technical guide delves into the core applications of these advanced polymers in tissue engineering, with a special focus on their properties, fabrication, and their interaction with cellular signaling pathways. A notable example of a sophisticated, multi-component system is the Hybrid Tissue Engineering Construct (HyTEC) developed at Stanford University, which integrates a hydrogel layer with a porous scaffold to enhance the delivery of biologics.[1]

Core Concepts in Polymer-Based Tissue Engineering

The success of a tissue engineering strategy hinges on the properties of the scaffold material.[2] Ideally, a scaffold should be:

-

Biocompatible: It should not elicit an adverse immune response.[3]

-

Biodegradable: It should degrade at a rate that matches the formation of new tissue, with its byproducts being non-toxic and easily cleared by the body.[4]

-

Mechanically Robust: It must possess mechanical properties that can withstand the physiological loads of the target tissue.[2]

-

Porous and Interconnected: A high degree of porosity with an interconnected pore network is crucial for cell infiltration, nutrient transport, and waste removal.[2]

-

Bioactive: The scaffold surface should promote cell adhesion, proliferation, and differentiation.[2]

Advanced Polymers in Tissue Engineering Applications

A wide array of natural and synthetic polymers are employed in tissue engineering, each with its unique set of properties.

Natural Polymers

Derived from natural sources, these polymers often possess inherent biocompatibility and bioactivity.

-

Collagen: The most abundant protein in the human body, collagen provides excellent biocompatibility and cell adhesion properties. It is extensively used in skin, bone, and cartilage tissue engineering.[5]

-

Chitosan: Derived from chitin, chitosan is biodegradable, biocompatible, and exhibits antimicrobial properties. It is often used in wound healing and cartilage repair.[1][6]

-

Alginate: A polysaccharide extracted from brown seaweed, alginate can form hydrogels in the presence of divalent cations, making it suitable for cell encapsulation and drug delivery.[7]

Synthetic Polymers

These polymers offer the advantage of tunable mechanical properties, degradation rates, and processability.

-

Poly(lactic acid) (PLA), Poly(glycolic acid) (PGA), and their copolymer Poly(lactic-co-glycolic acid) (PLGA): These aliphatic polyesters are widely used due to their biocompatibility and tunable degradation rates, which can be controlled by altering the ratio of PLA to PGA.[4][8]

-

Poly(ε-caprolactone) (PCL): PCL is a biodegradable polyester with a slower degradation rate compared to PLA and PLGA, making it suitable for long-term applications such as bone and cartilage regeneration.[8][9]

Quantitative Data Summary

The selection of a polymer for a specific tissue engineering application is often guided by its quantitative properties. The following tables summarize key data for some commonly used polymers.

Table 1: Mechanical Properties of Common Synthetic Polymers in Tissue Engineering

| Polymer | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |

|---|---|---|---|

| PCL | 1.49 ± 0.37 | 8.07 ± 2.14 | 28.15 ± 2.94 |

| PLGA (90 min electrospun) | 1.76 ± 0.79 | - | 36.33 ± 2.96 |

| PCL/PLGA (80:20) | - | - | - |

Data presented as mean ± standard deviation where available. Data sourced from studies on electrospun scaffolds.[8][10]

Table 2: In Vitro Degradation of Polymer Scaffolds

| Polymer | Degradation Time | Method |

|---|---|---|

| PCL | Gradual weight loss over 12 weeks | Immersion in PBS at room temperature |

| PLGA | More rapid weight loss over 4 weeks | Immersion in PBS at 37°C |

Degradation is influenced by factors such as molecular weight, crystallinity, and processing conditions.[10]

Table 3: In Vitro Cytotoxicity of Chitosan-Based Hydrogels

| Hydrogel Composition | Cell Viability (%) | Cell Line | Assay |

|---|---|---|---|

| Chitosan/L-glutamic acid/Glycerophosphate (after 72h conditioning) | > 90% | L-929 | - |

| Chitosan/L-glutamic acid/Glycerophosphate (just after preparation) | Varies with L-glutamic acid concentration | L-929 | - |

Cytotoxicity can be influenced by residual crosslinkers or acidic components.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducibility in tissue engineering research. Below are protocols for key experimental procedures.

Protocol 1: Scaffold Fabrication via Solvent Casting and Particulate Leaching

This method is used to create porous scaffolds from polymers like PCL and PLGA.

Materials:

-

Polymer (e.g., PCL)

-

Solvent (e.g., chloroform)

-

Porogen (e.g., sieved NaCl particles, 250 µm to 425 µm)

-

Teflon mold (e.g., 4 mm thick with 12 mm diameter holes)

-

Spatula

-

5 mL syringe (tip cut off)

-

Deionized water

-

Ethanol

-

Desiccator

Procedure:

-

Prepare a 30% (by mass) solution of PCL in chloroform (e.g., 3 g of PCL in 7 g of chloroform).

-

In a glass vial, mix 2 g of the PCL solution with 8 g of sieved NaCl to form a paste.

-

Backfill a 5 mL syringe with the polymer/salt paste.

-

Compact the paste by pressing the plunger against a gloved finger covering the syringe opening.

-

Extrude the paste into the Teflon molds.

-

Scrape off excess paste to ensure a flat surface.

-

Allow the scaffolds to air dry for 2 hours to evaporate the chloroform.

-

Immerse the dried scaffolds in ethanol to wet the polymer.

-

Transfer the scaffolds to a large volume of deionized water to leach out the NaCl. Continue leaching for 5 days, changing the water daily.

-

Air dry the leached scaffolds for 3 days.

-

Store the porous scaffolds in a desiccator until use.[12]

Protocol 2: Preparation of an Injectable Chitosan-Based Hydrogel

This protocol describes the formation of a thermo-sensitive, injectable hydrogel suitable for cell delivery.

Materials:

-

Glycol chitosan

-

Benzaldehyde terminated di-functionalized polyethylene glycol (DF PEG)

-

Deionized water or cell culture medium

-

Vortex mixer

-

Sterile tubes and filters

Procedure:

-

Prepare DF PEG solution: Dissolve DF PEG in deionized water or cell culture medium to the desired concentration (e.g., 20 wt%). Sterilize by passing through a 0.22 µm filter.

-

Prepare Glycol Chitosan solution: Dissolve glycol chitosan in deionized water or cell culture medium to the desired concentration (e.g., 3-4 wt%). Sterilize by passing through a 0.22 µm filter.

-

Hydrogel Formation: In a sterile tube, mix the glycol chitosan solution and the DF PEG solution at the desired ratio. Vortex briefly to ensure homogeneity. The mixture will form a hydrogel within minutes at room temperature.[13][14]

-

Cell Encapsulation: For 3D cell culture, resuspend harvested cells in the glycol chitosan solution before mixing with the DF PEG solution. The cells will become entrapped within the hydrogel as it forms.[14]

Protocol 3: MTT Assay for Cell Viability on 3D Scaffolds

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cell-seeded 3D scaffolds in a multi-well plate

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (e.g., 1 mg/mL in phenol red-free DMEM)

-

Acidified isopropanol (1 µL concentrated HCl per 1 mL isopropanol)

-

96-well plate for absorbance reading

-

Plate reader

Procedure:

-

If the culture medium contains phenol red, wash the cell-seeded scaffolds with PBS.

-

Transfer each scaffold to a new well.

-

Add 1 mL of MTT reagent to each well containing a scaffold. Protect the plate from light with aluminum foil.

-

Incubate at 37°C and 5% CO2 for 1-4 hours, or until a purple precipitate is visible.

-

Aspirate the MTT solution from each well.

-

Add 1 mL of acidified isopropanol to each well to dissolve the formazan crystals.

-

Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.

-

Transfer an aliquot (e.g., 20 µL) of the solution from each well to a 96-well plate. Dilute with isopropanol if necessary.

Protocol 4: In Vivo Subcutaneous Implantation for Biocompatibility Assessment

This protocol outlines a general procedure for evaluating the local tissue response to a biomaterial implant.

Materials:

-

Sterilized polymer scaffold

-

Animal model (e.g., Wistar rats)

-

Anesthetic

-

Surgical tools (scalpel, forceps, sutures)

-

Histology processing reagents (formalin, ethanol series, xylene, paraffin)

-

Microtome and microscope slides

-

Stains (e.g., Hematoxylin and Eosin)

Procedure:

-

Anesthetize the animal following approved institutional protocols.

-

Shave and sterilize the surgical site on the dorsal side of the animal.

-

Make a small incision through the skin.

-

Create a subcutaneous pocket using blunt dissection.

-

Insert the sterile polymer scaffold into the pocket.

-

Close the incision with sutures.

-

Monitor the animal for signs of distress or infection during the post-operative period.

-

At predetermined time points (e.g., 7 and 28 days), euthanize the animal.

-

Excise the implant and surrounding tissue.

-

Fix the tissue in 10% neutral buffered formalin.

-

Process the tissue for histology: dehydrate through a graded series of ethanol, clear in xylene, and embed in paraffin.

-

Section the paraffin blocks using a microtome.

-

Mount the sections on microscope slides and stain with Hematoxylin and Eosin.

-

Evaluate the tissue response at the implant site for signs of inflammation, fibrosis, and tissue integration under a microscope.[17][18]

Signaling Pathways in Polymer-Based Tissue Engineering

Advanced polymers can be designed to interact with and modulate specific cellular signaling pathways, thereby directing cell fate and tissue formation.

Wnt/β-catenin Signaling in Bone Regeneration

The Wnt/β-catenin pathway is a crucial regulator of osteogenesis. Scaffolds made from polymers like PCL, especially when functionalized with bioactive molecules, can activate this pathway in mesenchymal stem cells (MSCs) and pre-osteoblasts.

References

- 1. Effects of the controlled-released TGF-beta 1 from chitosan microspheres on chondrocytes cultured in a collagen/chitosan/glycosaminoglycan scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. trepo.tuni.fi [trepo.tuni.fi]

- 4. 3D-Printed PCL/Zn scaffolds for bone regeneration with a dose-dependent effect on osteogenesis and osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tis.wu.ac.th [tis.wu.ac.th]

- 6. Porous chitosan scaffold containing microspheres loaded with transforming growth factor-beta1: implications for cartilage tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2005112888A2 - Methods for making injectable polymer hydrogels - Google Patents [patents.google.com]

- 8. In Vitro and In Vivo Evaluation of a Polycaprolactone (PCL)/Polylactic-Co-Glycolic Acid (PLGA) (80:20) Scaffold for Improved Treatment of Chondral (Cartilage) Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wnt3a-induced ST2 decellularized matrix ornamented PCL scaffold for bone tissue engineering [scholarworks.indianapolis.iu.edu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. ptchit.lodz.pl [ptchit.lodz.pl]

- 12. nist.gov [nist.gov]

- 13. Preparation of Chitosan-based Injectable Hydrogels and Its Application in 3D Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. app.jove.com [app.jove.com]

- 15. reprocell.com [reprocell.com]

- 16. reprocell.com [reprocell.com]

- 17. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]

Navigating the Buffer Landscape: An In-depth Technical Guide to Protein Stability

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein science and biopharmaceutical development, ensuring the stability of proteins in solution is paramount. The choice of buffer is a critical determinant of a protein's conformational and colloidal stability, directly impacting its shelf-life, efficacy, and safety. While a specific formulation under the name "Hitec buffer" is not publicly documented in scientific literature, this guide provides a comprehensive overview of commonly employed and effective buffer systems for protein stability studies. We will delve into their mechanisms of action, present comparative data, and provide detailed experimental protocols to empower researchers in their formulation development.

The Pivotal Role of Buffers in Protein Stability

The primary function of a buffer system is to maintain a stable pH, which is crucial for preserving the native structure and function of a protein.[1][2] However, the influence of a buffer extends far beyond pH control. Buffer components can directly interact with the protein surface, modulating electrostatic interactions and shielding hydrophobic regions, thereby preventing aggregation.[3] The selection of an appropriate buffer is therefore a multi-faceted decision, taking into account the specific properties of the protein and the desired storage conditions.

A Comparative Look at Common Buffer Systems

The choice of buffer can significantly impact a protein's stability. Different buffers exert their effects through various mechanisms, and their performance can vary depending on the specific protein and stress conditions. Below is a summary of commonly used buffer systems and their characteristics.

| Buffer System | Typical pH Range | Mechanism of Action & Key Characteristics | Common Applications |

| Histidine | 5.5 - 6.5 | The imidazole side chain can engage in specific interactions with the protein surface, shielding hydrophobic patches and reducing the propensity for aggregation.[4] It is particularly effective for monoclonal antibody (mAb) formulations. | High-concentration antibody formulations.[4] |

| Citrate | 3.0 - 6.2 | Stabilizes proteins through preferential exclusion and by maintaining a low pH, which can be beneficial for proteins with acidic isoelectric points (pI). | Formulations requiring a lower pH for stability. |

| Phosphate | 6.5 - 7.5 | Mimics physiological conditions and is widely used. However, it can sometimes accelerate protein degradation and is prone to pH shifts upon freezing.[1] | General protein storage and assays at neutral pH. |

| Tris | 7.5 - 9.0 | Often used in biochemical assays due to its inert nature. Its pH is, however, highly sensitive to temperature changes.[5] | Protein purification and enzymatic assays. |

| Acetate | 3.6 - 5.6 | A common choice for formulations at acidic pH. | Similar to citrate, used for proteins stable in acidic conditions. |

Quantitative Insights into Buffer Performance

The effectiveness of a buffer in stabilizing a protein is quantified by measuring various biophysical parameters. Key indicators include the melting temperature (Tm), which reflects conformational stability, and the aggregation temperature (Tagg), which indicates the onset of aggregation.

Table 1: Illustrative Comparison of Buffer Effects on Protein Stability Parameters

| Protein | Buffer System (50 mM) | pH | Tm (°C) | Tagg (°C) | % Monomer after Stress* |

| Monoclonal Antibody X | Histidine-HCl | 6.0 | 72 | 65 | 98% |

| Citrate | 6.0 | 70 | 62 | 95% | |

| Phosphate | 7.0 | 68 | 60 | 90% | |

| Enzyme Y | Tris-HCl | 7.5 | 55 | 50 | 92% |

| Phosphate | 7.5 | 53 | 48 | 88% |

*Note: These are representative data. Actual values are protein and condition-specific. Stress conditions could include, for example, storage at 40°C for 4 weeks.

Experimental Protocols for Assessing Protein Stability

A robust assessment of protein stability involves a suite of biophysical and analytical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Determining Melting Temperature (Tm)

Objective: To measure the thermal stability of a protein by monitoring the heat capacity changes during controlled heating.

Methodology:

-

Prepare the protein sample at a concentration of 0.5-1.0 mg/mL in the desired buffer.

-

Prepare a matched buffer reference solution.

-

Load the protein sample and the reference solution into the DSC instrument cells.

-

Equilibrate the system at a starting temperature (e.g., 20°C).

-

Apply a constant heating scan rate (e.g., 1°C/min) up to a final temperature where the protein is fully unfolded (e.g., 95°C).

-

Record the differential heat capacity as a function of temperature.

-

The peak of the resulting thermogram corresponds to the melting temperature (Tm).

Size Exclusion Chromatography (SEC) for Quantifying Aggregates

Objective: To separate and quantify soluble aggregates from the monomeric protein species.

Methodology:

-

Equilibrate a suitable size exclusion column with the mobile phase (the formulation buffer).

-

Inject a defined volume of the protein sample (typically 10-100 µL at a concentration of 1 mg/mL).

-

Run the chromatography at a constant flow rate.

-

Monitor the eluent using a UV detector at 280 nm.

-

The area under the curve for each peak (monomer, dimer, higher-order aggregates) is integrated to determine the percentage of each species.

Dynamic Light Scattering (DLS) for Determining Aggregation Temperature (Tagg)

Objective: To determine the temperature at which protein aggregation begins by measuring changes in the size distribution of particles in solution.

Methodology:

-

Prepare the protein sample at a concentration of 0.5-1.0 mg/mL in the desired buffer and filter it to remove dust particles.

-

Place the sample in the DLS instrument.

-

Equilibrate the sample at an initial, non-stressful temperature (e.g., 25°C).

-

Apply a temperature ramp (e.g., 1°C/min) and collect DLS measurements at regular intervals.

-

The aggregation temperature (Tagg) is identified as the temperature at which a significant and irreversible increase in the hydrodynamic radius or polydispersity index is observed.

Visualizing Workflows and Mechanisms

Diagrams are powerful tools for illustrating complex processes and relationships in protein stability studies.

Caption: A typical experimental workflow for screening and selecting an optimal buffer for protein stability.

Caption: Proposed mechanism of protein stabilization by histidine buffer through shielding of hydrophobic patches.

Conclusion

The selection of an appropriate buffer is a cornerstone of successful protein formulation and drug development. While the term "this compound buffer" does not correspond to a known, publicly documented formulation, the principles and practices outlined in this guide provide a robust framework for researchers to systematically evaluate and select optimal buffer systems. By understanding the mechanisms of action of different buffers and employing rigorous experimental techniques, scientists can significantly enhance the stability and viability of their protein-based therapeutics and research reagents.

References

An In-depth Technical Guide to Hitec Cell Culture Reagents

This guide provides a comprehensive overview of the core Hitec catalog of cell culture reagents. It is intended for researchers, scientists, and drug development professionals to facilitate experimental design and execution. This document outlines the specifications of our key reagents, detailed protocols for their use, and the cellular pathways they influence.

Basal Media Formulations

Basal media provide the essential nutrients for cell growth. This compound offers a range of formulations to support the culture of various cell types. The choice of medium depends on the specific requirements of the cells being cultured.

Table 1: Specifications of this compound Basal Media

| Product Name | This compound Catalog No. | Glucose (g/L) | L-Glutamine | Phenol Red | HEPES | Sodium Pyruvate | Key Applications |

| DMEM, High Glucose | H-DMEM-HG | 4.5 | Included | Included | Optional | Optional | Widely used for primary fibroblasts, neurons, and cell lines like HEK293.[1] |

| DMEM/F-12 | H-DF-12 | 3.151 | Included | Included | Included | Included | Supports growth of MDCK, glial cells, and human endothelial cells.[1] |

| RPMI 1640 | H-RPMI-16 | 2.0 | Included | Included | Optional | Optional | Ideal for suspension cells and hematopoietic cells.[2] |

| MEM | H-MEM-01 | 1.0 | Included | Included | No | No | Suitable for a variety of adherent cells. |

| α-MEM | H-AMEM-01 | 1.0 | Included | Included | No | No | Used for amniotic fluid cells and mouse embryo fibroblasts.[2] |

Serum and Serum-Free Formulations

Serum is a critical supplement providing growth factors, hormones, and attachment factors. This compound provides high-quality Fetal Bovine Serum (FBS) and alternatives for serum-free applications.

Table 2: this compound Serum Product Specifications

| Product Name | This compound Catalog No. | Endotoxin (EU/mL) | Hemoglobin (mg/dL) | Origin | Heat Inactivated | Applications |

| FBS, Certified | H-FBS-01 | ≤ 5.0 | ≤ 25 | USA | Optional | General cell culture |

| FBS, Charcoal Stripped | H-FBS-CS | ≤ 5.0 | ≤ 25 | USA | No | Hormone studies |

| PhytoChol® BioPharma | H-PC-01 | N/A | N/A | Plant-derived | N/A | Supports non-animal origin cell culture for various cell lines including NS0.[3] |

Essential Cell Culture Reagents

This compound offers a range of reagents for critical cell culture procedures, including cell dissociation, cryopreservation, and contamination control.

Table 3: Core Reagent Specifications

| Reagent | This compound Catalog No. | Description | Key Features |

| Trypsin-EDTA | H-TRYP-01 | Porcine parvovirus-tested trypsin for cell dissociation. | Available in various concentrations (0.05%, 0.25%). |

| Cell Freezing Medium | H-CFM-01 | Serum-free, ready-to-use cryopreservation medium. | Contains DMSO for optimal cell viability. |

| Penicillin-Streptomycin | H-PS-01 | Antibiotic solution to prevent bacterial contamination. | 100x concentrate with 10,000 U/mL penicillin and 10,000 µg/mL streptomycin. |

| L-Glutamine | H-GLN-01 | Essential amino acid supplement for cell growth. | 200 mM solution. |

Experimental Protocols

Protocol 1: Aseptic Technique for Media Supplementation

Maintaining sterility is crucial for successful cell culture. The following protocol outlines the standard procedure for supplementing basal media with serum and antibiotics.

-

Preparation : Clean the biological safety cabinet (BSC) with 70% ethanol before and after use.[4] Place all necessary items (basal medium, FBS, Penicillin-Streptomycin, sterile pipettes) inside the BSC, ensuring they are also wiped with 70% ethanol.[4]

-

Pipetting : Use a sterile pipette to transfer the required volume of FBS to the basal medium. To achieve a 10% final concentration, add 50 mL of FBS to 450 mL of basal medium.

-

Supplementation : With a new sterile pipette, add the antibiotic solution. For a 1x final concentration, add 5 mL of 100x Penicillin-Streptomycin to the 500 mL of medium.

-

Mixing and Storage : Gently swirl the bottle to mix the contents. Label the supplemented medium with the date and contents. Store at 2-8°C.

Caption: Workflow for aseptic media supplementation.

Protocol 2: Cell Passaging with Trypsin-EDTA

Subculturing or passaging cells is necessary to maintain them in a logarithmic growth phase.

-

Aspirate Medium : Remove the spent culture medium from the flask.

-

Wash Cells : Gently wash the cell monolayer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS) to remove any residual serum.

-

Dissociation : Add a minimal volume of this compound Trypsin-EDTA (e.g., 1-2 mL for a T-75 flask) to cover the cell layer. Incubate at 37°C for 2-5 minutes, or until cells detach.

-

Neutralization : Add complete growth medium (containing serum) to the flask to inactivate the trypsin.

-

Cell Counting and Reseeding : Transfer the cell suspension to a conical tube, centrifuge, and resuspend the pellet in fresh medium. Count the cells and reseed them into new flasks at the desired density.

Caption: Decision tree for cell passaging.

Signaling Pathways and Reagent Applications

This compound reagents are integral to studying various cellular signaling pathways. For example, growth factors present in our FBS can activate pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that transduces signals from the cell surface to the nucleus.

-

Activation : A growth factor (from FBS) binds to a Receptor Tyrosine Kinase (RTK) on the cell membrane.

-

Cascade : This binding activates a series of downstream kinases (RAS, RAF, MEK).

-

Nuclear Translocation : The final kinase, ERK, translocates to the nucleus.

-

Gene Expression : In the nucleus, ERK phosphorylates transcription factors, leading to changes in gene expression that promote cell proliferation.

Caption: Activation of the MAPK/ERK pathway.

References

Hitec scientific literature review

An In-depth Technical Guide on Hydrogen Peroxide-Inducible Clone-5 (Hic-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen peroxide-inducible clone-5 (Hic-5), also known as Transforming Growth Factor Beta 1 Induced Transcript 1 (TGFB1I1), is a versatile scaffold protein localized at focal adhesions. As a member of the paxillin superfamily, Hic-5 plays a critical role in cellular signaling, acting as a shuttle between the cytoplasm and the nucleus to translate signals from the extracellular matrix into changes in gene expression.[1][2][3] Its involvement in a multitude of cellular processes, including cell growth, differentiation, senescence, and apoptosis, has made it a focal point of research, particularly in the context of cancer progression and fibrotic diseases.[3][4][5] This technical guide provides a comprehensive overview of the core functions of Hic-5, with a detailed exploration of its associated signaling pathways, a summary of quantitative data from relevant studies, and a description of key experimental methodologies.

Core Functions of Hic-5

Hic-5 is a 55 kDa protein comprised of 444 amino acids, with its gene located on human chromosome 16p11.[6] Structurally, it features four leucine- and aspartate-rich LD motifs in its N-terminal region and four LIM domains with two zinc fingers at its C-terminus.[6] These domains facilitate protein-protein interactions, allowing Hic-5 to function as an adapter for various signaling molecules, including Focal Adhesion Kinase (FAK), vinculin, and c-terminal Src kinase (csk).[2][5][6]

A unique feature of Hic-5 is its ability to translocate to the nucleus in response to oxidative stress, a process mediated by an oxidant-sensitive nuclear export signal (NES) in its N-terminal domain.[1][5] In the nucleus, it can act as a transcriptional co-activator for several transcription factors, thereby directly influencing gene expression.[1][7]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Hic-5, providing insights into its expression and functional impact in various cancer models.

| Cancer Type | Key Finding | Quantitative Detail | Reference |

| Cholangiocarcinoma | Elevated expression of Hic-5 is observed in a significant portion of metastatic cases. | 50% of metastatic cholangiocarcinomas showed elevated Hic-5 expression. | [8] |

| Breast Cancer (in silico) | High Hic-5 expression correlates with reduced distant metastasis-free survival in specific subtypes. | Significant correlation in HER2+ and basal-like tumors. | [9] |

| Pancreatic Cancer | Inhibition of Hic-5 reduces cell migration in a dose-dependent manner. | 30-45% decrease in cell motility with 30 and 50 nM Hic-5 siRNA. | [10] |

| Cholangiocarcinoma | Combined inhibition of Hic-5 and Src shows a synergistic effect in suppressing cell migration. | 12.5 nM Hic-5 siRNA with 0.05 µM dasatinib resulted in an 85% suppression of migration. | [8] |

Key Signaling Pathways Involving Hic-5

Hic-5 is a central node in several critical signaling pathways that regulate cancer progression and other pathological conditions.

TGF-β/Smad Signaling

The Transforming Growth Factor-β (TGF-β) pathway is crucial in fibrotic diseases, and its expression can be induced by TGF-β.[4] Hic-5 can modulate this pathway by activating Smad2/Smad3 while inhibiting the inhibitory Smad7, thereby promoting fibrosis.[4] It can also interact with Smad1 to suppress apoptosis in prostate cancer cells and with Smad4 to inhibit β-catenin function in osteosarcoma cells.[4][5]

Reactive Oxygen Species (ROS) and JNK Signaling

In hepatocellular carcinoma, Hic-5 can drive tumor progression by activating the ROS/JNK pathway.[4] This involves a positive feedback loop where Hic-5, in conjunction with Rac1, Traf4, and Pyk2, activates NADPH oxidase, leading to ROS production and sustained JNK signaling.[11]

Pathways in Cell Migration and Invasion

Hic-5 is a key player in promoting cell migration and invasion, which are critical steps in cancer metastasis. It achieves this by activating several signaling cascades:

-

RhoA/ROCK I Pathway: This pathway is activated by Hic-5 to induce epithelial-mesenchymal transition (EMT), a process that enhances the invasive and metastatic potential of tumor cells.[4]

-

MEK-ERK, Rac1-p38, and RhoA/ROCK-Src Pathways: Hic-5 can trigger these pathways to directly promote cell migration and invasion.[11]

-

Src-Hic-5 Crosstalk: In cholangiocarcinoma, a positive feedback loop exists between Hic-5 and the tyrosine kinase Src. They mutually promote each other's expression and activation, leading to the activation of the downstream AKT signaling pathway, which is crucial for cell migration.[8]

Experimental Protocols

Investigating the function of Hic-5 often involves modulating its expression and observing the downstream cellular effects. A common technique is RNA interference (RNAi) to knockdown Hic-5 expression.

Gene Knockdown using siRNA

Objective: To transiently suppress the expression of Hic-5 in cell culture to study its functional role.

Materials:

-

Hic-5 siRNA oligonucleotides (e.g., target sequence: 5'-GGAGCUGGAUAGACUGAUG-3')[8]

-

Control (non-targeting) siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

Cell culture medium and supplements

-

6-well plates

-

Cells of interest (e.g., HuCCT1 cholangiocarcinoma cells)

Protocol:

-

Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation:

-

For each well, dilute 12.5 to 50 nM of Hic-5 siRNA or control siRNA in Opti-MEM I medium to a final volume of 250 µL.

-

In a separate tube, dilute the transfection reagent in Opti-MEM I medium according to the manufacturer's instructions, also to a final volume of 250 µL.

-

Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

-

-

Transfection:

-

Add the 500 µL of siRNA-lipid complex mixture dropwise to each well containing the cells and fresh medium.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically for the specific cell line and experimental endpoint.

-

Validation of Knockdown: After incubation, harvest the cells to validate the knockdown of Hic-5 expression at both the mRNA and protein levels using RT-qPCR and Western blotting, respectively.

-

Functional Assays: Once knockdown is confirmed, proceed with downstream functional assays, such as cell migration assays (e.g., wound healing or transwell assays), proliferation assays (e.g., MTT assay), or invasion assays.[8]

Experimental Workflow for Studying Hic-5 Function

The following diagram illustrates a typical experimental workflow for investigating the role of Hic-5 in a specific cellular process.

Conclusion

Hic-5 is a multifaceted protein that plays a pivotal role in a variety of cellular signaling pathways, making it a molecule of significant interest in drug development, particularly for oncology and fibrotic diseases. Its function as a molecular switch, responding to the cellular microenvironment and translating these cues into changes in gene expression, underscores its importance in both physiological and pathological processes. Further research into the intricate network of Hic-5 interactions and its regulation will undoubtedly unveil new therapeutic avenues for a range of diseases.

References

- 1. Hic-5 Communicates between Focal Adhesions and the Nucleus through Oxidant-Sensitive Nuclear Export Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Physiological and pathological roles of Hic‑5 in several organs (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Physiological and pathological roles of Hic-5 in several organs (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hic-5 Antibody | Cell Signaling Technology [cellsignal.com]

- 8. mdpi.com [mdpi.com]

- 9. Hic-5 Regulates Fibrillar Adhesion Formation to Control Tumor Extracellular Matrix Remodeling through Interaction with Tensin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Compound Evaluation

Topic: High-Throughput Compound Protocol for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The in vitro evaluation of chemical compounds is a cornerstone of modern drug discovery and toxicology. High-throughput screening (HTS) methodologies enable the rapid assessment of large compound libraries to identify potential therapeutic leads or toxic agents.[1][2] These initial screenings are crucial for prioritizing compounds for further development and reducing reliance on expensive and time-consuming in vivo studies.[3] This document provides a detailed protocol for the in vitro characterization of a novel compound, referred to as "Compound X," focusing on its cytotoxic effects and its impact on a key cellular signaling pathway. The protocols are designed to be adaptable for high-throughput applications and include guidance on data presentation and visualization of experimental workflows and biological pathways.

Application Note: In Vitro Characterization of Compound X

Compound ID: Compound X

Putative Class: Novel kinase inhibitor with potential anti-cancer properties.